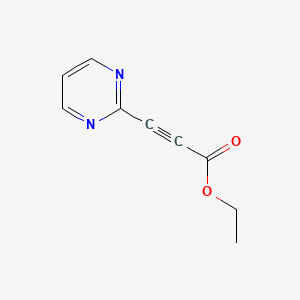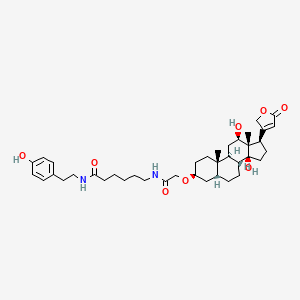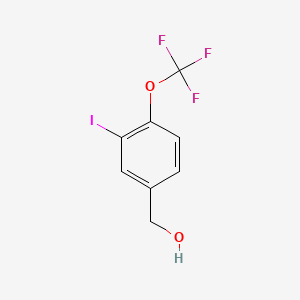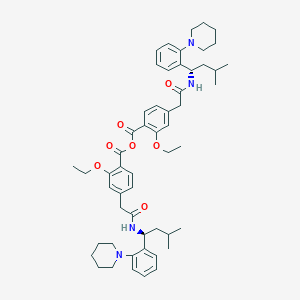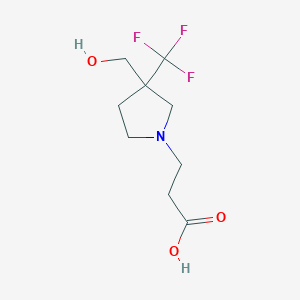
3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid is a synthetic organic compound that features a pyrrolidine ring substituted with hydroxymethyl and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Hydroxymethyl and Trifluoromethyl Groups: These groups can be introduced via nucleophilic substitution or addition reactions using reagents such as formaldehyde and trifluoromethylating agents.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be introduced through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The trifluoromethyl group is generally resistant to reduction, but the compound can undergo reduction at other sites.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Material Science: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Hydroxymethyl)pyrrolidine-1-carboxylic acid: Lacks the trifluoromethyl group.
3-(Trifluoromethyl)pyrrolidine-1-carboxylic acid: Lacks the hydroxymethyl group.
Uniqueness
The presence of both hydroxymethyl and trifluoromethyl groups in 3-(3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propanoic acid makes it unique, providing a combination of properties such as increased reactivity and metabolic stability.
Propriétés
Formule moléculaire |
C9H14F3NO3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
3-[3-(hydroxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c10-9(11,12)8(6-14)2-4-13(5-8)3-1-7(15)16/h14H,1-6H2,(H,15,16) |
Clé InChI |
IIGLGBOLZJBZHN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(CO)C(F)(F)F)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


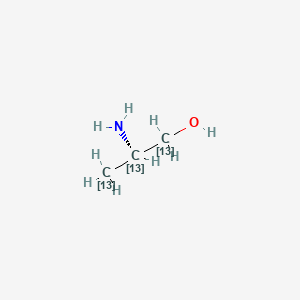
![(Z)-2-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)-N'-hydroxyacetimidamide](/img/structure/B15290970.png)



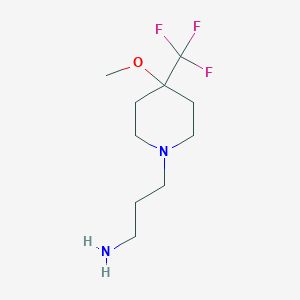
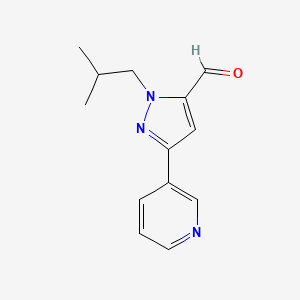
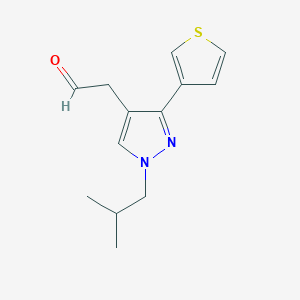
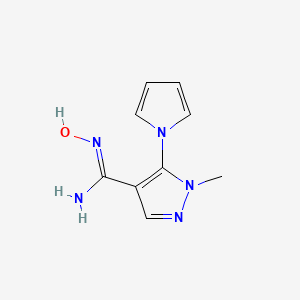
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
